molecular formula C12H20O2 B3050671 Methyl 10-undecynoate CAS No. 2777-66-4

Methyl 10-undecynoate

Cat. No.: B3050671
CAS No.: 2777-66-4
M. Wt: 196.29 g/mol
InChI Key: TXFNJLOAXFOJGK-UHFFFAOYSA-N
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Description

Methyl 10-undecynoate is an organic compound with the molecular formula C₁₂H₂₀O₂. It is a methyl ester derivative of 10-undecynoic acid, characterized by the presence of a triple bond between the tenth and eleventh carbon atoms in the undecanoic acid chain. This compound is used in various chemical syntheses and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

Methyl 10-undecynoate is a synthetic compound that is primarily used in the polymerization of long-chain aliphatic α,ω-diene through acyclic diene metathesis (ADMET) . It acts as a chain stopper, helping to control the molecular weight of the resulting polyester .

Mode of Action

The compound interacts with its targets by participating in the ADMET process. This process involves the breaking and reforming of carbon-carbon double bonds, which allows for the precise control of polymer architecture . This compound, being an unsaturated fatty acid ester, can be used as a substrate in various reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are related to polymer synthesis. The compound is involved in the ADMET process, which is a type of olefin metathesis used to form polymers . The downstream effects include the formation of polymers with controlled molecular weight .

Pharmacokinetics

Its physical properties such as its boiling point (245 °c) and density (0882 g/mL at 25 °C) have been reported .

Result of Action

The primary result of this compound’s action is the formation of polymers with a controlled molecular weight . This is achieved through its role as a chain stopper in the ADMET process . The compound can also be used to modify commercial silicone monomer, 1,3,5,7-tetramethylcyclotetrasiloxane, for the preparation of silicone hollow nano/microstructures in water .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the ADMET process is typically carried out under specific conditions of temperature and pressure to ensure optimal polymerization . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 10-undecynoate can be synthesized through the esterification of 10-undecynoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the continuous esterification process. This method allows for the efficient production of large quantities of the ester. The process includes the use of a fixed-bed reactor where 10-undecynoic acid and methanol are continuously fed, and the ester is collected as the product. The reaction conditions are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-undecynoate undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions to achieve selective oxidation.

    Reduction: Lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Amides, thioesters, and other substituted esters.

Scientific Research Applications

Methyl 10-undecynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and complex molecules.

    Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings.

Comparison with Similar Compounds

Similar Compounds

    Methyl 10-undecenoate: This compound is similar in structure but contains a double bond instead of a triple bond.

    10-Undecynoic acid: The parent acid of methyl 10-undecynoate, lacking the ester group.

    Methyl 6-heptynoate: A shorter chain ester with a triple bond.

Uniqueness

This compound is unique due to its specific chain length and the presence of a triple bond, which imparts distinct reactivity compared to its analogs. The triple bond allows for more diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

methyl undec-10-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h1H,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFNJLOAXFOJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339157
Record name Methyl 10-undecynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2777-66-4
Record name Methyl 10-undecynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2777-66-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 10-undecynoate was prepared via the reaction of 10-undecynoic acid (Farchan) with diazomethane. The ester (1.6 g, 8 mmole) was hydroborated with catecholborane. The yield of the boronic acid was 1.7 g (87%); mp 48.5-50; mass spectrum, 316.9 (calcd. m/e316.1); NMR (CDCl3) 1.3 δ(broad s, 12H, alkane), 2.35 (broad envelope, 4H, --CH2CH=,--CH2CO2), 3.6 (s, 3H, --OCH3), 5.38 (d, 1H, --C=CHB, J=17 Hz), 6.4 (m, 1H, --CH=CHB).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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